
3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the beta-carboline core through Pictet-Spengler condensation.
Step 2: Introduction of the methoxy group via methylation.
Step 3: Formation of the pyrrolidine-2,5-dione ring through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to receptors: Modulating receptor activity to produce a biological effect.
Enzyme inhibition: Inhibiting specific enzymes to alter metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with known biological activities.
Tetrahydro-beta-carboline: A structurally related compound with similar properties.
Uniqueness
3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione is unique due to its specific structural features, such as the methoxy group and the pyrrolidine-2,5-dione ring, which may confer distinct biological activities and chemical reactivity.
Biological Activity
The compound 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic molecule that integrates a beta-carboline structure with a pyrrolidine framework. This unique combination may enhance its biological activity and versatility in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, potential neuroprotective effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is C22H21N3O3 with a molecular weight of 375.4 g/mol. The structural features include:
- Beta-Carboline Moiety : Known for various biological activities.
- Pyrrolidine Ring : Associated with diverse medicinal properties.
- Dione Functional Groups : Implicating potential reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H21N3O3 |
Molecular Weight | 375.4 g/mol |
CAS Number | 1144438-33-4 |
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. Studies have shown that beta-carboline derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: A549 Cell Line
In a study evaluating the anticancer effects of pyrrolidine derivatives on A549 human lung adenocarcinoma cells, the compounds were tested at a concentration of 100 µM for 24 hours. The results indicated that certain structural modifications enhanced cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells .
Key Findings:
- Compounds with phenyl substitutions demonstrated varied anticancer activities.
- The incorporation of methoxy groups resulted in enhanced bioactivity.
Neuroprotective Effects
Beta-carboline derivatives are also noted for their neuroprotective effects. The presence of the methoxy group in This compound may contribute to its potential in treating neurodegenerative diseases by modulating neurotransmitter systems .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds was performed.
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(Naphthalen-2-ylmethyl)-1-phenylpyrrolidine-2,5-dione | Naphthalene substitution | Potential anticancer properties |
6-Methoxy-beta-carboline | Beta-carboline structure | Neuroprotective effects |
3-(3-Methoxybenzyl)-1-phenylpyrrolidine-2,5-dione | Methoxybenzyl group | Antioxidant activity |
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H21N3O3/c1-28-15-7-8-18-17(11-15)16-9-10-24(13-19(16)23-18)20-12-21(26)25(22(20)27)14-5-3-2-4-6-14/h2-8,11,20,23H,9-10,12-13H2,1H3 |
InChI Key |
IBQBDSUVCKKKDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN(C3)C4CC(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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